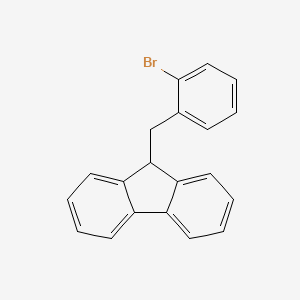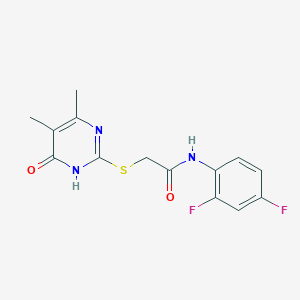
9-(2-bromobenzyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Bromobenzyl)-9H-fluorene: is an organic compound that features a fluorene core substituted with a 2-bromobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-bromobenzyl)-9H-fluorene typically involves the reaction of fluorene with 2-bromobenzyl bromide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the fluorene, followed by nucleophilic substitution with 2-bromobenzyl bromide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The fluorene core can be oxidized to fluorenone or reduced to dihydrofluorene under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 2-bromobenzyl bromide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or DMF.
Major Products:
Substitution: Various substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Coupling: Complex polyaromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 9-(2-Bromobenzyl)-9H-fluorene is used as a building block in organic synthesis, particularly in the formation of polyaromatic hydrocarbons and other complex organic molecules .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties. It serves as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mecanismo De Acción
The mechanism of action of 9-(2-bromobenzyl)-9H-fluorene and its derivatives largely depends on the specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparación Con Compuestos Similares
2-Bromobenzyl bromide: Used in similar substitution reactions.
Fluorene: The parent compound, which can be modified to produce various derivatives.
9-Benzyl-9H-fluorene: A similar compound with a benzyl group instead of a 2-bromobenzyl group.
Uniqueness: 9-(2-Bromobenzyl)-9H-fluorene is unique due to the presence of both the fluorene core and the 2-bromobenzyl group, which allows for diverse chemical modifications and applications. Its bromine atom provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
9-[(2-bromophenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-12,19H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRVZUOQBGOFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C3=CC=CC=C3C4=CC=CC=C24)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)
![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)
![1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2605614.png)

![2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)



![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)

![N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)
![N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2605632.png)
